molecular formula C6H8ClN3O2 B6160871 5-(aminomethyl)pyrazine-2-carboxylic acid hydrochloride CAS No. 2770359-48-1

5-(aminomethyl)pyrazine-2-carboxylic acid hydrochloride

Cat. No.: B6160871
CAS No.: 2770359-48-1
M. Wt: 189.60 g/mol
InChI Key: JVJYQHQOUPWDAO-UHFFFAOYSA-N
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Description

5-(aminomethyl)pyrazine-2-carboxylic acid hydrochloride is a chemical compound with the molecular formula C6H8ClN3O2 It is a derivative of pyrazine, a nitrogen-containing heterocyclic aromatic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(aminomethyl)pyrazine-2-carboxylic acid hydrochloride typically involves the reaction of pyrazine-2-carboxylic acid with formaldehyde and ammonia. The reaction proceeds through the formation of an intermediate, which is then converted to the desired product by acidification with hydrochloric acid. The reaction conditions generally include:

    Temperature: Moderate temperatures (around 50-70°C)

    Solvent: Aqueous or organic solvents such as ethanol or methanol

    Catalysts: Acid catalysts like hydrochloric acid

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or continuous reactors: To ensure consistent product quality

    Purification steps: Including crystallization and filtration to obtain high-purity product

    Quality control: Rigorous testing to ensure the compound meets industry standards

Chemical Reactions Analysis

Types of Reactions

5-(aminomethyl)pyrazine-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or imino derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Nitro-pyrazine derivatives

    Reduction: Alcohol derivatives

    Substitution: Alkylated or acylated pyrazine derivatives

Scientific Research Applications

5-(aminomethyl)pyrazine-2-carboxylic acid hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(aminomethyl)pyrazine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the carboxylic acid group can participate in ionic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Pyrazine-2-carboxylic acid: Lacks the aminomethyl group, leading to different reactivity and applications.

    5-methylpyrazine-2-carboxylic acid: Contains a methyl group instead of an aminomethyl group, affecting its chemical properties and biological activity.

Uniqueness

5-(aminomethyl)pyrazine-2-carboxylic acid hydrochloride is unique due to the presence of both an amino and a carboxylic acid group, which allows it to participate in a wide range of chemical reactions and biological interactions. This dual functionality makes it a versatile compound for various applications.

Properties

CAS No.

2770359-48-1

Molecular Formula

C6H8ClN3O2

Molecular Weight

189.60 g/mol

IUPAC Name

5-(aminomethyl)pyrazine-2-carboxylic acid;hydrochloride

InChI

InChI=1S/C6H7N3O2.ClH/c7-1-4-2-9-5(3-8-4)6(10)11;/h2-3H,1,7H2,(H,10,11);1H

InChI Key

JVJYQHQOUPWDAO-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=CC(=N1)C(=O)O)CN.Cl

Purity

95

Origin of Product

United States

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